2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Overview
Description
2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a useful research compound. Its molecular formula is C14H17IN6OS and its molecular weight is 444.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Compounds with this ring structure have been found to have various biological activities, including antifungal, antibacterial, and anticancer effects . The specific targets of this compound would depend on its exact structure and any modifications it might have.
Mode of action
This inhibition disrupts the cell membrane function in fungi, leading to their death .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it does inhibit lanosterol 14α-demethylase like many triazoles, it could result in the death of fungal cells .
Biochemical Analysis
Biochemical Properties
2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, which are crucial for cellular processes . The interaction with these enzymes involves binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, stabilizing or destabilizing their structures .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, this compound affects the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, interfering with their normal functions . This binding can lead to the inhibition of transcription and translation processes, ultimately affecting protein synthesis. Additionally, this compound can inhibit or activate enzymes by altering their conformations, thereby modulating their catalytic activities . Changes in gene expression are also observed, as this compound can act as an epigenetic modulator, influencing the methylation and acetylation of histones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a loss of activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause chronic effects, such as sustained inhibition of cell proliferation and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux by altering the activity of key enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . Additionally, this compound can influence metabolite levels, leading to changes in cellular energy balance and redox state .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The localization and accumulation of this compound can affect its activity and function, as it may interact with different biomolecules in various cellular environments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and histones, or to the mitochondria, where it can influence cellular respiration . The subcellular localization of this compound can determine its specific effects on cellular processes and overall cell function .
Properties
IUPAC Name |
2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN6OS/c1-2-7-21-12(8-17-11-5-3-10(15)4-6-11)19-20-14(21)23-9-13(22)18-16/h2-6,17H,1,7-9,16H2,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBSENATMOVZME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NN)CNC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001110264 | |
Record name | Acetic acid, 2-[[5-[[(4-iodophenyl)amino]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001110264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-91-9 | |
Record name | Acetic acid, 2-[[5-[[(4-iodophenyl)amino]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[[5-[[(4-iodophenyl)amino]methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001110264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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